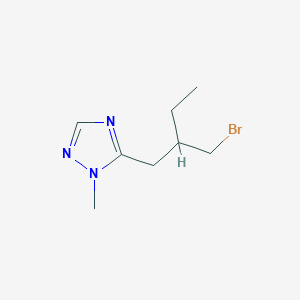
2-Methylalanyl-2-methylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylalanyl-2-methylalanine is a derivative of alanine, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of two methyl groups attached to the alpha carbon of the alanine molecule, making it a unique and interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Methylalanyl-2-methylalanine involves several steps. One common method includes the condensation of 2,2-dimethoxypropane with tert-butyl sulfinamide or tert-butyl carbamate to generate a Schiff base. This Schiff base then undergoes nucleophilic addition with sodium cyanide or potassium cyanide under phase transfer catalysis and ammonium chloride. Finally, the cyano groups are hydrolyzed with acid to obtain this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with reaction conditions carefully controlled to maintain consistency. The total yield can reach up to 80-83%, and the purity of the final product is typically more than 99.6% .
Chemical Reactions Analysis
Types of Reactions
2-Methylalanyl-2-methylalanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methylalanyl-2-methylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and peptides.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylalanyl-2-methylalanine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in protein synthesis, influencing the structure and function of proteins. The presence of the methyl groups can affect the compound’s binding affinity and specificity, leading to unique biological effects .
Comparison with Similar Compounds
Similar Compounds
Alanine: The parent compound, lacking the additional methyl groups.
2-Methylalanine: A related compound with a single methyl group.
Beta-Aminoisobutyric Acid: Another derivative with structural similarities.
Uniqueness
2-Methylalanyl-2-methylalanine is unique due to the presence of two methyl groups, which significantly influence its chemical and biological properties. This structural modification can lead to differences in reactivity, stability, and interaction with biological molecules compared to its analogs .
Properties
CAS No. |
39692-70-1 |
|---|---|
Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-[(2-amino-2-methylpropanoyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-7(2,9)5(11)10-8(3,4)6(12)13/h9H2,1-4H3,(H,10,11)(H,12,13) |
InChI Key |
NRMLUZKYISNRAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC(C)(C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


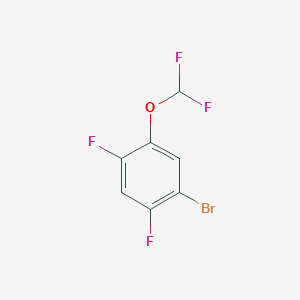
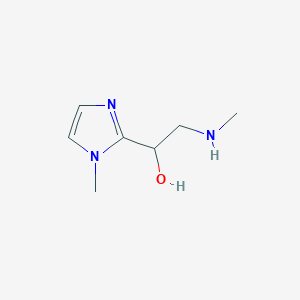
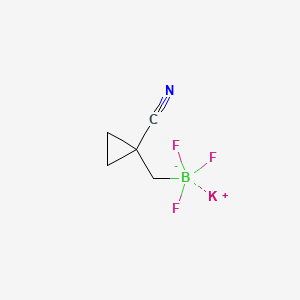
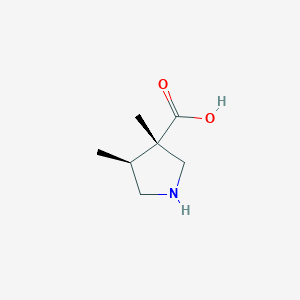
![Potassium4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13550802.png)
methyl}prop-2-enamide](/img/structure/B13550803.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid](/img/structure/B13550804.png)
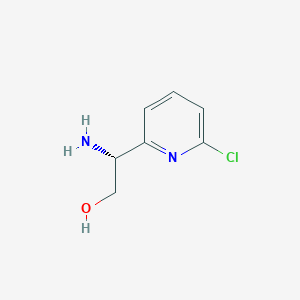
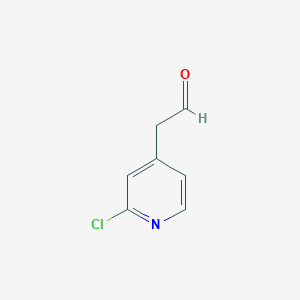
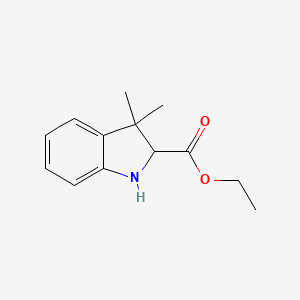
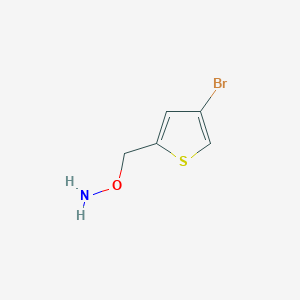
![{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13550830.png)
![2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide;hydrochloride](/img/structure/B13550836.png)
